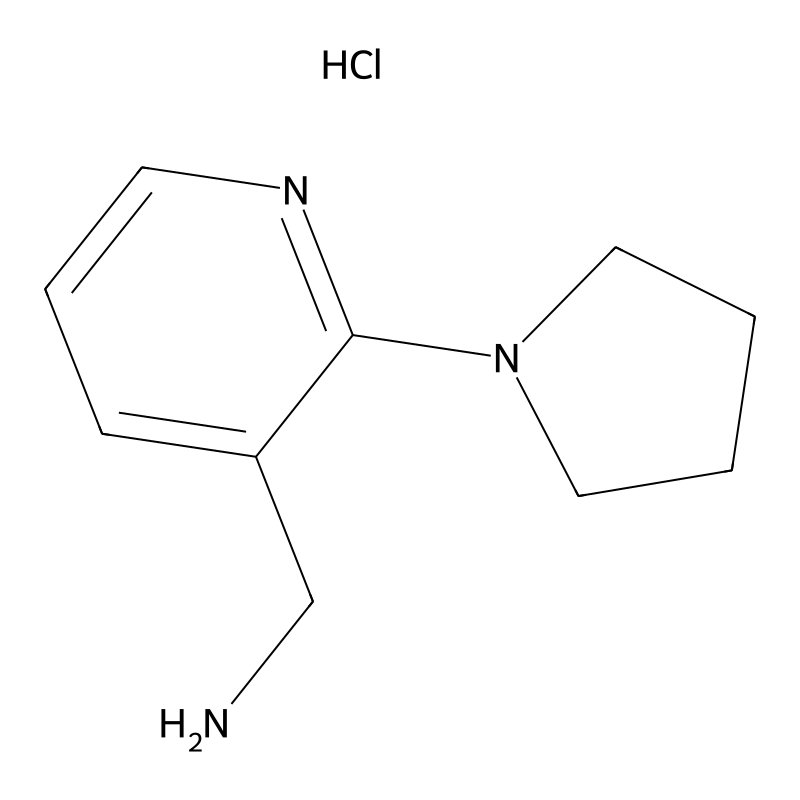

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Medicinal Chemistry and Drug Discovery

Specific Scientific Field: Medicinal chemistry and drug discovery.

Summary of Application: The pyrrolidine scaffold, including derivatives like (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride, is widely used by medicinal chemists to design compounds for treating human diseases. The saturated pyrrolidine ring offers several advantages:

Methods of Application: Researchers can construct the pyrrolidine ring through different synthetic strategies:

Ring Construction: Synthesizing the pyrrolidine ring from various cyclic or acyclic precursors.

Functionalization: Modifying preformed pyrrolidine rings, such as proline derivatives.

Results and Outcomes: The stereogenicity of pyrrolidine carbons influences the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents lead to varying binding modes with enantioselective proteins .

Anti-Tubercular Agents

Specific Scientific Field: Anti-tubercular drug development.

Summary of Application: Compounds derived from the pyrrolidine scaffold have shown promising activity against Mycobacterium tuberculosis. For example, (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride exhibited significant inhibitory concentrations (IC50) against M. tuberculosis H37Ra .

Methods of Application: Chemists design and synthesize derivatives based on the pyrrolidine scaffold.

Results and Outcomes: Several compounds demonstrated potent anti-tubercular activity, with IC50 values ranging from 1.35 to 2.18 μM .

Anti-Fibrotic Agents

Specific Scientific Field: Research on fibrosis treatment.

Summary of Application: Various compounds, including pyrrolidine derivatives, have anti-fibrotic properties. For instance:

Sorafinib: A VEGFR-2 and PDGF-β inhibitor that reduces collagen deposition in liver fibrosis models.

HOE-077: Inhibits collagen synthesis by inactivating hepatic stellate cells.

Ethyl 3,4-dihydroxybenzoate: and : Effective against collagen synthesis in keloid fibroblasts or chronic hepatic injury models.

CW209292: Displays anti-fibrotic activity in rats with hepatic fibrosis.

Nicotinic acid: Prevents fibrosis by reducing TGF-β expression.

Methods of Application: These compounds are tested in relevant models to assess their anti-fibrotic effects.

Results and Outcomes: The compounds mentioned above show promise in mitigating fibrosis-related processes .

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a pyrrolidine moiety and a methanamine group. This compound is often studied for its potential biological activities and applications in medicinal chemistry. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.

Research indicates that (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride exhibits significant biological activity, particularly in neuropharmacology. It has been shown to interact with neurotransmitter systems, potentially influencing mood and cognitive functions. Studies have highlighted its potential as an antidepressant or anxiolytic agent due to its ability to modulate serotonin and norepinephrine levels in the brain . Furthermore, its structural similarity to other biologically active compounds suggests that it may possess additional therapeutic properties.

The synthesis of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride typically involves several key steps:

- Formation of the Pyridine Ring: The synthesis begins with the preparation of a substituted pyridine compound through methods such as cyclization reactions involving appropriate precursors.

- Pyrrolidine Incorporation: The pyrrolidine moiety is introduced via nucleophilic substitution or reductive amination techniques.

- Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid, enhancing solubility for further applications.

These methods can vary based on available starting materials and desired purity levels .

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride has several potential applications:

- Pharmaceutical Development: Due to its biological activity, it is being investigated as a candidate for treating mood disorders and other neurological conditions.

- Chemical Research: It serves as a valuable intermediate in organic synthesis and medicinal chemistry.

- Biochemical Assays: The compound can be utilized in assays to study enzyme interactions and metabolic pathways.

Interaction studies of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride focus on its binding affinity to various receptors and enzymes. These studies often employ techniques such as:

- High-throughput screening: To evaluate its effects on different biological targets.

- Molecular docking studies: To predict how the compound interacts at the molecular level with specific proteins or enzymes involved in disease pathways.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound, paving the way for further drug development .

Several compounds share structural similarities with (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(Pyrrolidin-1-yl)pyridin-2(1H)-one | Pyridine derivative | Exhibits anti-inflammatory properties |

| 4-(Pyrrolidin-1-yl)pyridine | Pyridine derivative | Known for its analgesic effects |

| 2-(Aminomethyl)pyridine | Amino-substituted pyridine | Involved in various synthetic pathways |

The uniqueness of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride lies in its specific substitution pattern, which may confer distinct biological activities compared to these similar compounds. Its ability to engage with multiple neurotransmitter systems sets it apart as a potential therapeutic agent .

Molecular Structure and Formula

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride represents a complex heterocyclic organic compound characterized by its unique structural architecture combining pyridine and pyrrolidine ring systems [1] [3] [5]. The compound exists as a hydrochloride salt of the parent amine, significantly influencing its physical and chemical properties [1] [5] [8].

The free base form of the compound possesses the molecular formula C₁₀H₁₅N₃ with a molecular weight of 177.25 grams per mole [2] [4]. Upon salt formation with hydrochloric acid, the hydrochloride derivative exhibits the molecular formula C₁₀H₁₆ClN₃ and an increased molecular weight of 213.71 grams per mole [1] [3] [5]. This molecular weight increase of 36.46 grams per mole directly corresponds to the addition of one hydrogen chloride unit, confirming the 1:1 stoichiometric ratio between the amine and acid components [5] [8].

The structural framework consists of three distinct nitrogen-containing moieties: a pyridine ring nitrogen, a pyrrolidine ring nitrogen, and a primary methanamine nitrogen [1] [4]. The carbon framework encompasses ten carbon atoms distributed across the aromatic pyridine ring, the saturated pyrrolidine ring, and the methylene bridge connecting the methanamine group to the pyridine ring [4] [5].

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₁₀H₁₅N₃ | C₁₀H₁₆ClN₃ |

| Molecular Weight | 177.25 g/mol | 213.71 g/mol |

| Nitrogen Atoms | 3 | 3 |

| Carbon Atoms | 10 | 10 |

Nomenclature and Chemical Identifiers

IUPAC Naming Conventions

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic organic chemistry naming principles [1] [3] [8]. The official IUPAC name is designated as (2-(pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride [1] [5] [8]. This nomenclature systematically describes the structural components and their connectivity patterns within the molecule [1] [8].

The naming convention begins with the pyridine ring as the principal heterocyclic framework [1] [8]. The pyrrolidin-1-yl substituent indicates the pyrrolidine ring attachment through its nitrogen atom at the 2-position of the pyridine ring [1] [5]. The methanamine designation specifies the primary amine functional group connected via a methylene bridge to the 3-position of the pyridine ring [1] [8]. The hydrochloride suffix indicates the salt formation with hydrochloric acid [1] [5] [8].

CAS Registry Information

The Chemical Abstracts Service has assigned the registry number 1588441-33-1 to (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride [1] [3] [5]. This unique identifier serves as the definitive reference for the compound in chemical databases and literature [5] [8] [11]. The CAS number provides unambiguous identification and distinguishes this specific hydrochloride salt from related compounds and other salt forms [1] [5].

The MDL number MFCD26967957 serves as an additional database identifier for this compound [1] [5] [6]. These registry numbers facilitate accurate identification and retrieval of compound-specific information across various chemical information systems [5] [6] [8].

InChI and SMILES Representations

The International Chemical Identifier representation for (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride is InChI=1S/C10H15N3.ClH/c11-8-9-4-3-5-12-10(9)13-6-1-2-7-13;/h3-5H,1-2,6-8,11H2;1H [1] [5] [8]. This standardized format provides a complete description of the molecular structure including connectivity, hydrogen positions, and salt formation [1] [8].

The corresponding InChI Key XCVIPDQBXDCMCK-UHFFFAOYSA-N offers a condensed hash representation suitable for database searches and structural comparisons [1] [5] [8]. This key enables rapid identification and verification of the compound structure across different chemical information systems [1] [8].

The Simplified Molecular Input Line Entry System representation appears as NCC1=CC=CN=C1N2CCCC2.[H]Cl for the hydrochloride salt [6] [8]. The canonical SMILES notation Cl.NCC1=CC=CN=C1N1CCCC1 provides an alternative linear representation emphasizing the ionic nature of the salt formation [8]. These notations enable computational analysis and structural manipulation using cheminformatics tools [6] [8].

Structural Features Analysis

Pyrrolidinyl-Pyridine Core Architecture

The pyrrolidinyl-pyridine core architecture represents the fundamental structural framework of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride [1] [14] [15]. The pyridine ring serves as the central aromatic heterocycle, exhibiting characteristic electron-deficient properties due to the electronegative nitrogen atom [27] [28] [29]. This electron deficiency manifests through both inductive and resonance effects, concentrating electron density around the nitrogen atom while depleting it from the carbon framework [27] [28].

The pyrrolidine ring attachment at the 2-position of pyridine creates a direct nitrogen-carbon bond that significantly influences the electronic properties of both ring systems [14] [15] [16]. The pyrrolidine moiety contributes electron density to the pyridine ring through its nitrogen lone pair, partially counteracting the electron-withdrawing nature of the pyridine nitrogen [14] [16]. This electronic interaction affects the overall basicity and reactivity patterns of the compound [14] [16] [17].

The five-membered pyrrolidine ring exhibits conformational flexibility, existing in equilibrium between envelope conformations [31] [34]. The C-gamma-endo pucker represents the more stable conformation, with energy differences of approximately 1.2 kilocalories per mole in polar solvents [31]. This conformational preference influences the spatial arrangement of substituents and affects molecular interactions [31] [34].

The aromatic character of the pyridine ring provides structural rigidity and planarity to the molecular framework [27] [29]. The delocalized pi-electron system spans the entire pyridine ring, contributing to the compound's stability and affecting its spectroscopic properties [27] [29]. The nitrogen lone pair in pyridine remains orthogonal to the aromatic pi-system, maintaining its basicity and coordination capabilities [29] [33].

Methanamine Functional Group Properties

The methanamine functional group represents a crucial structural component that significantly influences the chemical and physical properties of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride [1] [21] [32]. This primary amine substituent attached to the 3-position of the pyridine ring exhibits characteristic nucleophilic and basic properties [21] [32].

The primary amine functionality possesses two hydrogen atoms bonded to the nitrogen center, enabling extensive hydrogen bonding interactions [21] [32]. These hydrogen bonding capabilities enhance the compound's solubility in polar solvents and influence its crystal packing arrangements [19] [32]. The methanamine group serves as both a hydrogen bond donor through its N-H bonds and a hydrogen bond acceptor through the nitrogen lone pair [21] [32].

The electron density distribution in the methanamine group is influenced by the adjacent pyridine ring system [21] [28]. The electron-withdrawing nature of the pyridine ring reduces the electron density on the methanamine nitrogen, affecting its basicity compared to aliphatic primary amines [21] [28]. This electronic effect modulates the pKa value and protonation behavior of the methanamine group [21] [28].

The spatial positioning of the methanamine group at the 3-position of pyridine creates a meta-relationship relative to the pyridine nitrogen [1] [28]. This positioning minimizes direct electronic conjugation between the methanamine lone pair and the pyridine pi-system, preserving the nucleophilic character of the primary amine [1] [28].

Hydrochloride Salt Formation Characteristics

The hydrochloride salt formation of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine represents a classic acid-base reaction between the primary amine and hydrochloric acid [1] [32] [33]. This salt formation involves protonation of the methanamine nitrogen by the hydrochloric acid, creating an ionic compound with enhanced water solubility [32] [33].

The protonation process converts the neutral methanamine group into a positively charged ammonium species, NH₃⁺, balanced by the chloride anion [32]. This ionic character dramatically alters the physical properties of the compound, including solubility, melting point, and crystalline structure [19] [32]. The formation of the ionic salt increases the polarity and enables dissolution in polar solvents [32] [33].

The salt formation preferentially occurs at the methanamine nitrogen rather than the pyrrolidine or pyridine nitrogens due to accessibility and basicity considerations [32] [33]. The primary amine exhibits higher basicity compared to the sterically hindered pyrrolidine nitrogen and the aromatic pyridine nitrogen [21] [32] [33]. This selective protonation ensures formation of a stable, well-defined salt [32].

The hydrochloride salt typically crystallizes as white to yellow powder or crystals, reflecting the organized ionic structure [1] [3] [5]. The crystal lattice is stabilized by electrostatic interactions between the ammonium cations and chloride anions, along with hydrogen bonding networks [19] [32]. These intermolecular forces contribute to the enhanced thermal stability and defined melting characteristics of the salt form [19] [32].

| Structural Component | Description | Key Properties |

|---|---|---|

| Pyridine Ring | Six-membered aromatic heterocycle | Electron-deficient, basic lone pair |

| Pyrrolidine Ring | Five-membered saturated heterocycle | Conformationally flexible, electron-donating |

| Methanamine Group | Primary amine at position 3 | Nucleophilic, hydrogen bonding capability |

| Hydrochloride Salt | Ionic salt formation | Enhanced solubility, crystalline structure |

Stereochemistry and Conformational Studies

The stereochemical analysis of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride reveals several important conformational considerations that influence its three-dimensional structure and molecular properties [22] [24] [31]. The compound lacks traditional stereogenic centers but exhibits conformational flexibility primarily centered on the pyrrolidine ring system [22] [31].

The pyrrolidine ring adopts characteristic envelope conformations with the C-gamma-endo pucker being energetically favored [31] [34]. Quantum mechanical calculations demonstrate that the C-gamma-endo conformation is more stable than the C-gamma-exo state by approximately 2.8 kilocalories per mole in the gas phase and 1.2 kilocalories per mole in dimethyl sulfoxide solution [31]. This conformational preference affects the spatial relationships between substituents and influences molecular interactions [31].

The rotation around the nitrogen-carbon bond connecting the pyrrolidine ring to the pyridine system represents another source of conformational flexibility [22] [24]. The barrier to rotation around this bond is influenced by steric interactions between the pyrrolidine ring and the pyridine substituents [22] [24]. Nuclear magnetic resonance studies reveal that conformational exchange processes occur on the nuclear magnetic resonance timescale [22] [24].

The methanamine substituent exhibits rotational freedom around the carbon-carbon bond connecting it to the pyridine ring [22] [24]. This rotation allows the primary amine group to adopt various orientations relative to the pyridine plane, affecting hydrogen bonding patterns and crystal packing arrangements [22] [24]. The preferred conformations minimize steric clashes while optimizing electrostatic interactions [22].

Dynamic nuclear magnetic resonance spectroscopy provides insights into the conformational behavior and exchange processes [22] [24]. The activation barriers for conformational interconversion can be determined through temperature-dependent nuclear magnetic resonance studies [22] [24]. These studies reveal that conformational exchange occurs readily at room temperature, indicating relatively low energy barriers [22] [24].

Comparative Structural Analysis with Related Pyridine Derivatives

The structural comparison of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride with related pyridine derivatives reveals distinctive features that differentiate this compound from similar structural analogs [2] [15] [20] [37]. The presence of both pyrrolidine and methanamine substituents creates a unique structural motif not commonly found in simple pyridine derivatives [1] [15] [20].

2-(Pyrrolidin-1-yl)pyridine represents the closest structural analog, lacking only the methanamine substituent [15]. This compound exhibits a molecular formula of C₉H₁₂N₂ and molecular weight of 148.20 grams per mole [15]. The absence of the methanamine group significantly reduces the molecular complexity and eliminates potential hydrogen bonding sites [15]. The basicities of the two compounds differ due to the additional amine functionality in the target compound [15].

4-Pyrrolidinylpyridine provides an interesting positional isomer comparison, with the pyrrolidine ring attached at the 4-position rather than the 2-position of pyridine [14] [17]. This compound demonstrates enhanced basicity with a pKa value of 9.58 compared to other aminopyridines [14]. The 4-position attachment creates different electronic effects and steric environments compared to the 2-position substitution [14] [17].

3-(2-Pyrrolidinyl)pyridine, commonly known as nornicotine, represents a structural variant where the pyrrolidine ring is directly attached to the pyridine carbon rather than through a nitrogen linkage [20]. This compound exhibits different electronic properties and biological activities compared to the nitrogen-linked analog [20]. The direct carbon-carbon bond formation eliminates the electron-donating effect of the pyrrolidine nitrogen [20].

Pyridin-3-ylmethanamine serves as a simplified analog containing only the methanamine substituent without the pyrrolidine ring [37]. This compound has a molecular formula of C₆H₈N₂ and molecular weight of 108.14 grams per mole [37]. The absence of the pyrrolidine system reduces molecular complexity and eliminates conformational flexibility associated with the five-membered ring [37].

2-(Piperidin-1-yl)pyridin-3-yl)methanamine represents a ring-expanded analog where the pyrrolidine is replaced by piperidine [13]. This modification increases the molecular weight to 191.27 grams per mole and alters the conformational properties due to the six-membered ring system [13]. The piperidine ring exhibits different conformational preferences and steric requirements compared to pyrrolidine [13].

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| Target Compound | C₁₀H₁₆ClN₃ | 213.71 g/mol | Complete structure with HCl salt |

| 2-(Pyrrolidin-1-yl)pyridine | C₉H₁₂N₂ | 148.20 g/mol | Lacks methanamine substituent |

| 4-Pyrrolidinylpyridine | C₉H₁₂N₂ | 148.20 g/mol | Pyrrolidine at position 4 |

| Nornicotine | C₉H₁₂N₂ | 148.21 g/mol | Direct carbon-carbon linkage |

| Pyridin-3-ylmethanamine | C₆H₈N₂ | 108.14 g/mol | No pyrrolidine ring |

| Piperidine analog | C₁₁H₁₇N₃ | 191.27 g/mol | Six-membered ring instead of five |

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride exists as a crystalline solid at room temperature [1]. The compound typically presents as a white to off-white powder or crystalline material [1], though slight variations in color ranging to pale yellow may be observed depending on purity and storage conditions [1]. The hydrochloride salt form provides enhanced stability compared to the free base and exhibits typical characteristics of organic amine hydrochloride salts [3] [4].

The compound has a molecular weight of 213.71 g/mol and follows the molecular formula C₁₀H₁₆ClN₃ [5] [1] [6]. Under standard laboratory conditions, the material maintains its crystalline structure and shows no significant hygroscopic behavior when properly stored [7]. The salt formation significantly impacts the physical properties, converting what would be a liquid or low-melting solid free base into a stable crystalline hydrochloride salt suitable for handling and storage [4] [8].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride reveals characteristic chemical shift patterns consistent with its structural components [9] . The pyridine aromatic protons typically appear in the downfield region between δ 7.0-8.5 ppm, with the specific pattern reflecting the substitution at the 2-position . The pyrrolidine ring protons generate distinct multiplets in the aliphatic region, with the N-CH₂ protons appearing around δ 3.4-3.6 ppm and the remaining ring CH₂ protons in the δ 1.8-2.1 ppm region [12].

The methanamine group (-CH₂NH₂) protons exhibit characteristic chemical shifts around δ 3.8-4.2 ppm for the CH₂ group, while the NH₂ protons may appear as a broad signal around δ 8-10 ppm due to exchange processes in the hydrochloride salt form . Deuterated solvents such as D₂O, DMSO-d₆, or CDCl₃ are commonly employed for analysis, with D₂O being particularly suitable for the hydrochloride salt due to its high water solubility [9] .

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides complementary structural information with pyridine carbons appearing in the characteristic aromatic region (δ 120-160 ppm), pyrrolidine carbons in the aliphatic range (δ 25-55 ppm), and the methanamine carbon typically observed around δ 35-45 ppm [9] . The substitution pattern on the pyridine ring results in distinct chemical shifts for each carbon position, providing definitive structural confirmation.

Mass Spectrometry Profiles

Mass spectrometry analysis reveals characteristic fragmentation patterns for (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride [13]. Under electrospray ionization conditions (ESI+), the free base exhibits a molecular ion peak [M+H]⁺ at m/z 178, while the intact hydrochloride salt may show [M+H]⁺ at m/z 214 [13]. Atmospheric pressure chemical ionization (APCI+) provides similar ionization patterns with enhanced sensitivity for certain applications [14] .

Fragmentation typically proceeds through loss of the methanamine group (loss of 30 mass units) and characteristic fragmentations of the pyrrolidine and pyridine moieties [13]. The pyrrolidine ring commonly generates base peaks through α-cleavage processes, while the pyridine ring remains relatively stable under standard ionization conditions. High-resolution mass spectrometry can provide exact mass measurements for molecular formula confirmation and structural elucidation [13].

Infrared Spectroscopy Features

Infrared spectroscopy of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride exhibits characteristic absorption bands that reflect its functional groups [9] [15] [16]. The spectrum typically shows N-H stretching vibrations in the 3200-3400 cm⁻¹ region, reflecting both the primary amine NH₂ group and the protonated amine in the hydrochloride salt [15] [16]. The intensity and exact position of these bands depend on the hydrogen bonding environment and crystal packing.

C-H stretching vibrations appear in the 2800-3100 cm⁻¹ region, encompassing both aromatic and aliphatic C-H bonds [16]. The pyridine C=N stretching typically manifests around 1580-1600 cm⁻¹, while C-N stretching vibrations from the pyrrolidine ring and methanamine group appear in the 1200-1300 cm⁻¹ region [15] [16]. Additional characteristic bands may include pyridine ring vibrations around 1500-1550 cm⁻¹ and various bending modes in the fingerprint region below 1500 cm⁻¹.

Ultraviolet-Visible Absorption Properties

The ultraviolet-visible absorption spectrum of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride is dominated by electronic transitions associated with the pyridine ring system [17] . The primary absorption features include π→π* transitions typically occurring in the 250-280 nm region, characteristic of substituted pyridine derivatives [17]. These transitions may exhibit some bathochromic (red) shift compared to unsubstituted pyridine due to the electron-donating effect of the pyrrolidine substituent.

Weaker n→π* transitions may be observed in the 280-320 nm region, though these are typically less intense and may be obscured by the stronger π→π* absorptions [17]. The extinction coefficients are generally moderate, consistent with aromatic heterocyclic compounds. Solvent effects can influence both the position and intensity of these transitions, with polar protic solvents like methanol, ethanol, or water being commonly used for UV-Vis measurements .

Solubility Parameters and Dissolution Profile

The hydrochloride salt formation dramatically enhances the aqueous solubility of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine compared to its free base form [3] [4]. The compound exhibits high water solubility (>100 mg/mL) due to the ionic nature of the hydrochloride salt, which facilitates strong ion-dipole interactions with water molecules [9]. This enhanced aqueous solubility is characteristic of amine hydrochloride salts and represents a significant improvement over the free base, which would likely exhibit limited water solubility [4] [19].

In organic solvents, the compound shows variable solubility depending on the solvent polarity and hydrogen bonding capability [20] [21]. Polar protic solvents such as methanol and ethanol provide good solubility due to their ability to solvate the ionic salt form [20] [22]. The solubility in these alcoholic solvents follows the general trend observed for pyridine derivatives, where hydrogen bonding and dipolar interactions contribute to dissolution [21] [22].

Table 1: Estimated Solubility Profile

| Solvent | Solubility (Qualitative) | Mechanism |

|---|---|---|

| Water | High (>100 mg/mL) | Ion-dipole interactions, hydrogen bonding [9] |

| Methanol | Good | Hydrogen bonding, polar interactions [20] [22] |

| Ethanol | Good | Hydrogen bonding, polar interactions [20] [22] |

| DMSO | Excellent | Strong polar aprotic solvation [9] |

| Acetone | Moderate | Dipolar interactions [22] |

| Chloroform | Limited | Poor solvation of ionic salt [22] |

| Hexane | Poor | Lack of polar interactions [22] |

The dissolution profile in aqueous media follows typical patterns for crystalline hydrochloride salts, with rapid initial dissolution followed by equilibrium establishment [23] [24]. The dissolution rate is influenced by factors including particle size, crystal form, pH of the dissolution medium, and ionic strength [23] [24].

Thermodynamic Properties and Phase Behavior

The thermodynamic properties of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride reflect its crystalline salt structure and intermolecular interactions [26] [27]. Thermogravimetric analysis (TGA) is expected to reveal a single-step decomposition pattern characteristic of organic amine hydrochloride salts [26] [27]. The decomposition would likely involve initial loss of hydrogen chloride followed by fragmentation of the organic component into pyridine and pyrrolidine derivatives [26].

Differential scanning calorimetry (DSC) analysis would typically show an endothermic melting transition followed by exothermic decomposition [26]. The exact melting point has not been definitively reported, though it would be expected to fall within the range typical for similar substituted pyridine hydrochloride salts [7]. The heat of fusion and other thermal transitions would provide insights into the crystal packing and intermolecular interactions within the solid state [26].

Phase Behavior Characteristics:

The compound exists as a stable crystalline phase under normal conditions, with no reported polymorphic transitions [1]. The crystal structure likely involves hydrogen bonding between the chloride anion and the protonated amine groups, creating a three-dimensional network that stabilizes the solid form [9]. Crystal structure determination via X-ray crystallography would provide definitive information on molecular conformation and packing arrangements [9].

Vapor pressure is expected to be extremely low at room temperature due to the ionic nature of the hydrochloride salt [28]. This property contributes to the compound's stability and ease of handling compared to volatile free base forms [28].

pH-Dependent Characteristics

The pH-dependent behavior of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride is governed by the acid-base equilibria of its amine functional groups [9] [28]. The compound contains both a pyrrolidine nitrogen and a primary methanamine group, each capable of protonation under acidic conditions [9]. The pKa values would be expected to fall within ranges typical for secondary cyclic amines (pyrrolidine, pKa ≈ 11.3) and primary aliphatic amines (methanamine, pKa ≈ 10.6) [29].

pH-Solubility Relationships:

At low pH (acidic conditions), both amine groups would be predominantly protonated, resulting in a dicationic species with maximum water solubility [28] [19]. This behavior is characteristic of dibasic amine compounds and explains the enhanced solubility of the hydrochloride salt form [19]. As pH increases toward neutral and alkaline conditions, sequential deprotonation would occur, leading to formation of the monocationic and eventually neutral free base forms [28].

Table 3: pH-Dependent Species Distribution (Estimated)

| pH Range | Predominant Species | Solubility | Stability |

|---|---|---|---|

| 0-6 | Fully protonated (dicationic) | Very high | Good [28] [19] |

| 6-9 | Partially protonated (monocationic) | Moderate | Good [28] |

| 9-12 | Neutral free base | Low | Moderate [28] |

| >12 | Deprotonated forms | Variable | Poor [28] |

The pH stability window for the compound appears to be in the neutral to slightly acidic range, where decomposition rates are minimized [9]. Strongly alkaline conditions may promote degradation through nucleophilic attack or elimination reactions, while strongly acidic conditions might lead to acid-catalyzed decomposition pathways [28].